molecular formula C19H13Cl2NO3 B3608524 6,8-dichloro-3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-2H-chromen-2-one

6,8-dichloro-3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-2H-chromen-2-one

Cat. No.: B3608524
M. Wt: 374.2 g/mol
InChI Key: ZXZLDVUGEAPMQY-UHFFFAOYSA-N
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Description

6,8-Dichloro-3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a dichlorinated chromen-2-one core and a 3,4-dihydroquinoline-1-carbonyl substituent at position 3. This compound combines structural elements of coumarin (a benzopyrone scaffold) and dihydroquinoline, which are known to confer diverse biological activities, including enzyme inhibition and receptor modulation. The chlorine atoms at positions 6 and 8 enhance its electronic and steric properties, while the dihydroquinoline moiety may facilitate interactions with biological targets such as kinases or DNA .

Properties

IUPAC Name

6,8-dichloro-3-(3,4-dihydro-2H-quinoline-1-carbonyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2NO3/c20-13-8-12-9-14(19(24)25-17(12)15(21)10-13)18(23)22-7-3-5-11-4-1-2-6-16(11)22/h1-2,4,6,8-10H,3,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZLDVUGEAPMQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6,8-dichloro-3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:

    Formation of the chromen-2-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dihydroquinolinylcarbonyl group: This step involves the reaction of the chromen-2-one core with a dihydroquinoline derivative, often under conditions that promote nucleophilic substitution.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often through the use of catalysts and more efficient reaction conditions.

Chemical Reactions Analysis

6,8-dichloro-3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The chlorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium thiolate.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 6,8-dichloro-3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-2H-chromen-2-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structure. These interactions can modulate biological pathways, leading to various effects depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The compound’s uniqueness lies in its 3,4-dihydroquinoline-1-carbonyl group, which distinguishes it from other coumarin derivatives. Below is a comparison with key analogs:

Compound Name Key Structural Features Biological Relevance
6,8-Dichloro-3-methyl-2H-chromen-2-one () Methyl group at position 3 Broad biological activities; substitution at C3 influences reactivity and potency
6,8-Dichloro-3-(3-methoxyphenyl)-2H-chromen-2-one () 3-Methoxyphenyl group at position 3 MARK4 inhibitor (IC50 = 7.804 µM); suppresses HepG2 cell viability (IC50 = 15.92 µM)
6,8-Dichloro-3-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one () Thiadiazole-2-yl group at position 3 Targets enzymes/DNA; potential anticancer applications
6,8-Dichloro-3-formylchromone () Formyl group at position 3 Alters electrophilicity; impacts binding to nucleophilic residues in enzymes
6,8-Dichloro-2-methyl-4H-chromen-4-one () Methyl at C2 and ketone at C4 Antileishmanial activity due to dichloro and methyl synergy

Key Observations :

  • The 3,4-dihydroquinoline-1-carbonyl group in the target compound introduces a rigid, planar structure that may enhance binding to hydrophobic pockets in enzymes or receptors, unlike simpler substituents (e.g., methyl or methoxyphenyl) .
  • Chlorine at positions 6 and 8 is a common feature in many analogs, contributing to enhanced lipophilicity and metabolic stability .
Enzyme Inhibition
  • The target compound’s dihydroquinoline moiety may mimic coenzyme or substrate structures, enabling competitive inhibition. This contrasts with 6,8-dichloro-3-(3-methoxyphenyl)-2H-chromen-2-one, which inhibits MARK4 via π-π stacking with its methoxyphenyl group .
  • Thiadiazole-containing analogs (e.g., ) exhibit DNA intercalation or topoisomerase inhibition, a mechanism less likely in the target compound due to its bulky dihydroquinoline group .
Anticancer Activity
  • 6,8-Dichloro-3-(3-methoxyphenyl)-2H-chromen-2-one shows moderate cytotoxicity (HepG2 IC50 = 15.92 µM), while thiadiazole derivatives () demonstrate higher potency in specific cancer models . The target compound’s activity remains understudied but is hypothesized to depend on its dual chromenone-quinoline pharmacophore.
Antimicrobial and Antiparasitic Effects
  • Dichloro-methyl analogs () exhibit antileishmanial activity, whereas the target compound’s dihydroquinoline group may redirect activity toward bacterial targets like gyrase .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 6,8-Dichloro-3-methyl-2H-chromen-2-one () 6,8-Dichloro-3-(3-methoxyphenyl)-2H-chromen-2-one ()
Molecular Weight ~404–430 g/mol (estimated) 229.06 g/mol 361.20 g/mol
LogP High (due to dihydroquinoline and dichloro groups) Moderate (~3.0) High (~3.8)
Solubility Low (nonpolar substituents) Moderate Low
Metabolic Stability Likely high (resistant to oxidative metabolism) Moderate High

Notes:

  • Chlorine atoms contribute to metabolic stability across all analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,8-dichloro-3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-2H-chromen-2-one
Reactant of Route 2
6,8-dichloro-3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-2H-chromen-2-one

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